molecular formula C13H17N3O6 B12785016 Cyclohexamethylenimine 3,5-dinitrobenzoate CAS No. 7270-75-9

Cyclohexamethylenimine 3,5-dinitrobenzoate

Cat. No.: B12785016
CAS No.: 7270-75-9
M. Wt: 311.29 g/mol
InChI Key: QSDQBPFMAVYUTI-UHFFFAOYSA-N
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Description

Cyclohexamethylenimine 3,5-dinitrobenzoate is a chemical compound with the molecular formula C₁₃H₁₇N₃O₆ It is a derivative of benzoic acid and hexamethylenimine, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexamethylenimine 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine. The process begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is followed by the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine in the presence of a suitable solvent, such as acetone or methanol, under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and subsequent amine reaction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclohexamethylenimine 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexamethylenimine 3,5-dinitrobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexamethylenimine 3,5-dinitrobenzoate involves its interaction with biological molecules, particularly through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by binding to key enzymes and disrupting their function .

Comparison with Similar Compounds

Cyclohexamethylenimine 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

  • Methyl 3,5-dinitrobenzoate
  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness: this compound is unique due to the presence of the hexamethylenimine moiety, which imparts distinct chemical and biological properties compared to other nitrobenzoate derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

7270-75-9

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

azepane;3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-4-6-7-5-3-1/h1-3H,(H,10,11);7H,1-6H2

InChI Key

QSDQBPFMAVYUTI-UHFFFAOYSA-N

Canonical SMILES

C1CCCNCC1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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